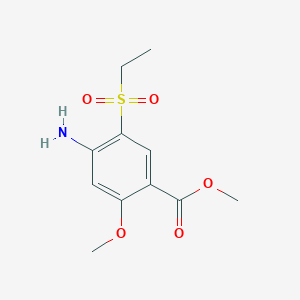

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

描述

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of pharmaceutical chemistry and the quest for improved synthetic methodologies in drug development. The compound first gained prominence in the late 20th century as researchers sought efficient pathways for synthesizing complex aromatic intermediates with multiple functional groups. Early synthetic approaches to this compound emerged from investigations into benzoic acid derivatives, particularly those containing sulfonyl functionalities, which were recognized for their potential pharmaceutical applications.

The initial synthetic methodologies for preparing this compound were developed through systematic modifications of existing aromatic synthesis protocols. Academic research conducted in the 1980s and 1990s focused on establishing reliable synthetic routes that could accommodate the challenging combination of amino, sulfonyl, and methoxy substituents on a single aromatic ring. These early investigations revealed the importance of controlling reaction conditions to achieve high yields and purity, particularly given the potential for side reactions involving the multiple reactive sites present in the target molecule.

Patent literature from the early 2000s documents significant advances in the preparation of this compound, with multiple industrial research groups developing improved synthetic protocols. These developments were driven primarily by the recognition that this compound served as a crucial intermediate in the synthesis of amisulpride, a benzisoxazole derivative with potent antipsychotic activity. The industrial importance of amisulpride as a therapeutic agent created substantial motivation for developing efficient, scalable synthetic routes to its key intermediates.

One of the most significant breakthroughs in the synthetic chemistry of this compound came with the development of halogenation-condensation methodologies, as documented in Chinese patent literature from 2013. This approach involved the halogenation of 2-methoxy-4-acetylamine methyl benzoate followed by condensation with ethane sulfinic acid sodium salt, achieving total yields of up to 80% with purities reaching 99.5%. This methodology represented a substantial improvement over earlier approaches, which typically suffered from lower yields and prolonged reaction times.

Subsequent developments in the 2010s focused on optimizing reaction conditions and exploring alternative synthetic pathways. Research groups investigated various oxidation strategies for converting thioether precursors to the corresponding sulfonyl compounds, with particular attention to the use of hydrogen peroxide in the presence of catalytic amounts of sodium tungstate. These investigations demonstrated that careful control of reaction temperature and pH could significantly influence both yield and product purity.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate that exemplifies the challenges and opportunities present in modern pharmaceutical chemistry. This compound occupies a unique position within the broader landscape of aromatic chemistry due to its combination of electron-donating and electron-withdrawing substituents, which create distinctive reactivity patterns that chemists have learned to exploit for various synthetic transformations.

In the realm of medicinal chemistry, this compound has achieved particular prominence as a key intermediate in the synthesis of amisulpride, a substituted benzamide with well-established antipsychotic activity. The structural features of this compound are directly incorporated into the final therapeutic agent, where they contribute to the compound's pharmacological profile through interactions with dopamine and serotonin receptors. This direct structural relationship between the intermediate and the final drug product underscores the importance of achieving high purity and consistent quality in the preparation of this compound.

The synthetic utility of this compound extends beyond its role in amisulpride synthesis, as the compound serves as a valuable building block for constructing other complex aromatic systems. The presence of the amino group at the 4-position provides opportunities for further derivatization through acylation, alkylation, or condensation reactions, while the ethylsulfonyl group at the 5-position can participate in various nucleophilic and electrophilic transformations. The methoxy substituent at the 2-position and the ester functionality contribute additional reactive sites that can be selectively modified under appropriate conditions.

From a synthetic methodology perspective, the preparation of this compound has driven innovations in several key areas of organic chemistry. The development of efficient methods for introducing sulfonyl groups into aromatic systems has been particularly important, as these transformations often require careful balance between reaction efficiency and selectivity. Research into this compound has contributed to broader understanding of how electronic effects and steric factors influence the regioselectivity of electrophilic aromatic substitution reactions.

The compound's significance in process chemistry is evidenced by the extensive patent literature documenting various synthetic approaches and optimization strategies. Industrial chemists have devoted considerable effort to developing scalable synthetic routes that can accommodate the stringent purity requirements necessary for pharmaceutical applications. These efforts have led to innovations in reaction design, purification techniques, and process analytical chemistry that have broader applicability beyond this specific target compound.

Recent research has expanded the significance of this compound into emerging areas of medicinal chemistry, including investigations into its potential as a precursor for novel therapeutic agents. The compound's structural framework provides a foundation for exploring structure-activity relationships in various biological systems, potentially leading to the discovery of new pharmacological activities beyond its established role in antipsychotic drug synthesis.

| Application Area | Significance | Key Features |

|---|---|---|

| Amisulpride Synthesis | Critical intermediate | Direct structural incorporation |

| Process Chemistry | Industrial methodology development | Scalable synthetic routes |

| Synthetic Methodology | Aromatic functionalization studies | Multiple reactive sites |

| Structure-Activity Studies | Pharmaceutical research platform | Versatile derivatization opportunities |

Nomenclature and Classification Systems

The nomenclature of this compound follows established principles of organic chemical naming conventions, with the compound's systematic name reflecting the precise positioning and nature of its constituent functional groups. According to International Union of Pure and Applied Chemistry naming conventions, this compound is properly designated as this compound, with the numerical prefixes indicating the specific positions of substituents on the benzene ring relative to the carboxylate functionality.

属性

IUPAC Name |

methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-4-18(14,15)10-5-7(11(13)17-3)9(16-2)6-8(10)12/h5-6H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWJVKZAKHIKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512653 | |

| Record name | Methyl 4-amino-5-(ethanesulfonyl)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80036-89-1 | |

| Record name | Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80036-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-5-(ethanesulfonyl)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Steps | Yield (%) | Purity (%) | Advantages | Industrial Suitability |

|---|---|---|---|---|---|---|---|

| Halogenation-Substitution | 2-methoxy-4-acetylaminobenzoic acid methyl ester | Halogen (Br₂, Cl₂), sodium ethanesulfinate, Cu(I) catalyst, methanol/H₂SO₄ | 3 | ~85 | 99.7 | High yield, high purity, well-established catalysts | High |

| Sulfonylation & Alkylation | 2-methoxy-4-acetylaminobenzoic acid methyl ester | Chlorosulfonic acid, sodium sulfite, diethyl sulfate, HCl | 2 | ~75 | 99.5 | Short route, simple process, high purity | Very High |

| Multi-step Methylation/Thiocyanation | 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid | Ethanol, water, various reagents | 5+ | Not specified | High | Mild conditions, environmentally friendly | Moderate |

Research Findings and Notes

- The halogenation-substitution method benefits from the selective introduction of halogen atoms at the 5-position, facilitating efficient nucleophilic substitution by sodium ethanesulfinate under copper catalysis, which enhances reaction rates and yields.

- The sulfonylation-alkylation route is favored for industrial production due to its simplicity, fewer steps, and good overall yield and purity. The use of chlorosulfonic acid is effective for introducing sulfonyl chloride intermediates, which are versatile for further functionalization.

- The multi-step method involving methylation and thiocyanation offers environmentally benign solvents and mild conditions but may be less efficient and more complex.

- Purity assessments via HPLC and recrystallization ensure the final product meets pharmaceutical-grade standards.

- Reaction parameters such as temperature, molar ratios, solvent choice, and catalysts are critical to optimizing yield and purity.

化学反应分析

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like sodium tungstate or ammonium molybdate.

Reduction: It can be reduced under specific conditions to yield different products.

Common reagents used in these reactions include dimethyl sulfate, sodium tungstate, ammonium molybdate, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Applications

Antipsychotic Drug Development

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate serves as a crucial intermediate in the synthesis of amisulpride, an atypical antipsychotic medication used to treat schizophrenia and depressive disorders. Its mechanism involves selective antagonism of dopamine D2 and D3 receptors, which helps alleviate symptoms of psychosis and mood disorders .

Case Study: Efficacy in Schizophrenia

Clinical studies have shown that amisulpride effectively reduces both positive and negative symptoms of schizophrenia. A study published in the Journal of Clinical Psychiatry demonstrated that patients treated with amisulpride showed significant improvement compared to those receiving placebo treatments .

Biological Research Applications

Biological Studies

The compound is utilized in various biological studies due to its unique chemical properties. Its sulfonyl group enhances solubility and bioavailability, making it suitable for pharmacological evaluations.

Antileishmanial Activity

Research has indicated that derivatives of this compound exhibit antileishmanial activity. In vitro studies have shown that certain synthesized analogs demonstrate effective inhibition against Leishmania species, suggesting potential for development into new treatments for leishmaniasis .

Industrial Applications

Chemical Synthesis

In the realm of chemistry, this compound is employed as a precursor for synthesizing other chemicals, including thiocyanates and peroxides. Its role as an intermediate in various chemical reactions highlights its importance in organic synthesis.

Wastewater Treatment

The compound has been explored for use in wastewater treatment processes due to its ability to interact with pollutants and facilitate their breakdown. This application underscores its potential environmental benefits alongside its industrial utility.

作用机制

The mechanism of action of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group plays a crucial role in its activity, particularly in inhibiting certain enzymes and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

相似化合物的比较

Table 1: Key Structural and Functional Differences

Key Observations :

- Ethylsulfonyl vs. Sulfamoyl: The ethylsulfonyl group (-SO₂C₂H₅) in this compound enhances lipophilicity compared to the polar sulfamoyl group (-SO₂NH₂) in Methyl 2-methoxy-5-aminosulfonylbenzoate, influencing receptor binding in antipsychotics .

- Amino Group: The amino group at position 4 enables nucleophilic reactions critical for forming amide bonds in Amisulpride synthesis, a feature absent in non-amino analogs like Methyl 5-(ethylsulfonyl)-2-methoxybenzoate .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves solubility in organic solvents compared to its carboxylic acid counterpart (CAS: 71675-87-1), which is more polar and prone to crystallization .

Physicochemical Properties

- Solubility : The ethylsulfonyl group increases molecular weight and reduces aqueous solubility compared to methoxy-only derivatives (e.g., M2MOB). However, the methyl ester group improves solubility in aprotic solvents like DMSO .

- Stability : The compound is sensitive to moisture and heat, requiring storage at <25°C in airtight containers. In contrast, sulfamoyl derivatives (e.g., CAS 50390-76-6) are more hygroscopic due to the -SO₂NH₂ group .

生物活性

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is an organic compound with significant potential for various biological activities. Its structure, featuring both amino and sulfonyl functional groups, positions it as a candidate for pharmacological applications, particularly in the development of therapeutic agents. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.

- Molecular Formula : C12H15N1O4S1

- Molar Mass : Approximately 273.32 g/mol

- Physical Appearance : White solid

- Melting Point : Typically around 155-159 °C

- Solubility : Soluble in organic solvents such as methanol and chloroform; limited solubility in water .

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the ethylsulfonyl group may enhance its reactivity and binding affinity towards biological macromolecules, potentially leading to modulation of their activity. Similar compounds have shown promise as inhibitors of key proteins involved in cancer progression and inflammation .

Antitumor Properties

Research indicates that compounds structurally related to this compound exhibit notable antitumor activities. For instance, derivatives containing the ethylsulfonyl moiety have been linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), a critical target in cancer therapy .

| Compound | Activity | IC50 (nM) |

|---|---|---|

| AAZ | VEGFR2 Inhibitor | 22 |

| Other Derivatives | Various Antitumor Activities | Varies |

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This suggests that this compound could be explored for its potential use in treating inflammatory diseases .

Antimicrobial Activity

The sulfonyl group is known to enhance the antimicrobial properties of compounds. Research has shown that related benzoate derivatives possess significant antimicrobial activities against various pathogens, indicating potential for this compound in infectious disease management .

Case Studies and Research Findings

- Synthesis and Evaluation :

- In Vitro Studies :

- Pharmacological Applications :

常见问题

Basic: What synthetic methodologies ensure high-purity synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate?

The synthesis of this compound requires precise control over reaction conditions to achieve ≥99% purity. Key steps include:

- Sulfonation and Esterification : Sequential sulfonation of the benzene ring followed by esterification under anhydrous conditions to minimize hydrolysis.

- Amino Group Protection : Use of protecting groups (e.g., acetyl) during sulfonation to prevent side reactions.

- Chromatographic Purification : Column chromatography or recrystallization to remove byproducts like unreacted sulfonyl chlorides or residual solvents.

Critical parameters include maintaining moisture levels <0.5% and limiting heavy metals to <0.002% to meet pharmaceutical-grade standards .

Basic: Which analytical techniques are optimal for structural validation of this compound?

Structural confirmation involves:

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., methoxy at C2, ethylsulfonyl at C5).

- HPLC-PDA : Purity assessment with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ensure total impurities <1% .

- Mass Spectrometry (HRMS) : Accurate mass determination (expected [M+H]⁺: m/z 274.08) to confirm molecular formula (CHNOS) .

Intermediate: How should this compound be stored to maintain stability?

- Storage Conditions : Store in sealed, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis of the sulfonyl group.

- Handling : Avoid exposure to humidity and heat (>25°C), which may degrade the ester moiety. Stability studies indicate <0.1% degradation over 12 months under recommended conditions .

Advanced: How can crystallographic data resolve discrepancies in molecular geometry predictions?

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement to resolve ambiguities in bond angles or torsional strain. For example, the ethylsulfonyl group’s orientation may deviate from DFT-predicted geometries due to crystal packing effects.

- Validation Tools : Employ ORTEP-3 for graphical representation of thermal ellipsoids and PLATON for symmetry checks .

Advanced: What strategies are used to identify and quantify impurities in this compound?

- LC-MS/MS : Detect trace impurities (e.g., 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a hydrolysis byproduct) using targeted ion monitoring.

- Reference Standards : Compare against pharmacopeial standards (e.g., Amisulpride Impurity E, CAS 71675-87-1) for accurate quantification .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to profile degradation pathways .

Advanced: How can the reactivity of functional groups guide derivatization for novel analogs?

- Sulfonyl Group : Nucleophilic substitution at the sulfonyl moiety (e.g., with amines to form sulfonamides).

- Amino Group : Diazotization followed by coupling reactions to introduce aryl or heteroaryl substituents.

- Methoxy Group : Demethylation under acidic conditions (e.g., BBr) to generate phenolic intermediates for further functionalization .

Advanced: What experimental designs assess biological activity in dopamine receptor studies?

- In Vitro Binding Assays : Radioligand displacement assays (e.g., -spiperone competition) on D/D receptor-expressing cell lines.

- Dose-Response Analysis : Measure IC values to compare potency with Amisulpride (CAS 71675-85-9), its primary pharmaceutical derivative .

Advanced: How are computational methods applied to predict metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。